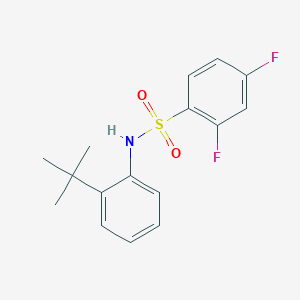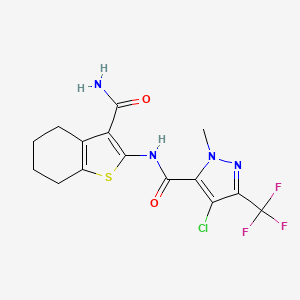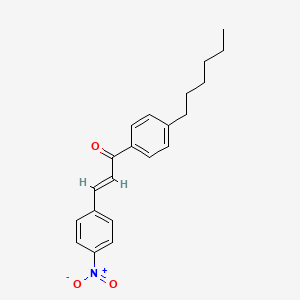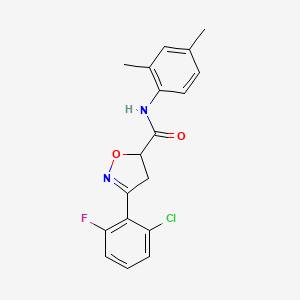![molecular formula C9H11ClF2N4O3S B10966359 5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10966359.png)
5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group, a methyl group, and a sulfonyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylsulfanyl]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanesulfonic acid
Uniqueness
5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of the chloro(difluoro)methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H11ClF2N4O3S |
|---|---|
Molecular Weight |
328.72 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-2-(1-methylpyrazol-4-yl)sulfonyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C9H11ClF2N4O3S/c1-6-3-8(17,9(10,11)12)16(14-6)20(18,19)7-4-13-15(2)5-7/h4-5,17H,3H2,1-2H3 |
InChI Key |
KXAFFKVXXBZGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)Cl)O)S(=O)(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10966291.png)
![3-fluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10966295.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B10966297.png)
![1-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966301.png)
![7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966303.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966309.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B10966314.png)


![Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10966336.png)



![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}cyclohexanecarboxamide](/img/structure/B10966355.png)
